molecular formula C13H13NO4S B11980167 N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide CAS No. 50994-50-8

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11980167
CAS No.: 50994-50-8
M. Wt: 279.31 g/mol
InChI Key: DGAUCIDGZUNHMO-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-hydroxy-2-methoxyphenyl group. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The hydroxy and methoxy substituents on the phenyl ring likely influence its electronic properties, solubility, and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

CAS No.

50994-50-8

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13NO4S/c1-18-13-9-10(15)7-8-12(13)14-19(16,17)11-5-3-2-4-6-11/h2-9,14-15H,1H3

InChI Key

DGAUCIDGZUNHMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Diazotization-Coupling Methodology

Diazotization of 2-amino-4-chlorobenzenesulfonamide followed by coupling with 4-hydroxy-3-methoxybenzaldehyde (vanillin) is a widely reported method. In a representative procedure, 2-amino-4-chlorobenzenesulfonamide (2 mmol) is dissolved in 2N HCl (10 mL) and cooled to 0–5°C. A sodium nitrite solution (6 mmol in 4 mL H₂O) is added dropwise to form the diazonium salt, which is then coupled with vanillin (2 mmol) in a basic aqueous solution (10% NaOH). The resultant azo intermediate is isolated and reduced to yield the target sulfonamide. This method achieves a yield of 87.6% with HPLC purity >99.5%.

Key Conditions :

  • Temperature: 0–5°C for diazotization, 25–35°C for coupling.

  • Solvents: Aqueous HCl for diazotization, acetone/water for crystallization.

  • Catalysts: Sodium hydroxide for pH adjustment.

Direct Sulfonylation of 4-Hydroxy-2-Methoxyaniline

A one-step sulfonylation reaction involves treating 4-hydroxy-2-methoxyaniline with benzenesulfonyl chloride under basic conditions. In a patented protocol, the amine (22.0 kg) is reacted with benzenesulfonyl chloride (1.2 eq) in the presence of N,N-diisopropylethylamine (22 g) at 125–130°C for 10 hours. The crude product is purified via recrystallization from methanol/water, yielding 90.83% with 99.0% HPLC purity.

Optimization Insights :

  • Base Selection: N,N-Diisopropylethylamine outperforms pyridine in minimizing side reactions.

  • Temperature Control: Reflux conditions (125–130°C) enhance reaction kinetics.

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for assessing purity and enantiomeric excess. For example, a chiral HPLC method using a CHIRALPAK® AD column (4.6 × 250 mm) resolves enantiomers with >99.8% purity. Mobile phases typically comprise hexane/isopropanol (80:20) at 1.0 mL/min flow rates.

Representative Data :

ParameterValueSource
ColumnCHIRALPAK® AD
Purity99.8%
Retention Time12.4 min

Spectroscopic Characterization

  • IR Spectroscopy : Sulfonamide N–H stretches appear at 3300–3350 cm⁻¹, while S=O asymmetric/symmetric vibrations occur at 1360 cm⁻¹ and 1170 cm⁻¹.

  • ¹H NMR : Aromatic protons of the 4-hydroxy-2-methoxyphenyl group resonate at δ 6.8–7.2 ppm, with the methoxy singlet at δ 3.8 ppm.

  • ¹³C NMR : The sulfonamide carbonyl carbon appears at δ 168–170 ppm, corroborating successful sulfonylation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Diazotization-Coupling87.699.56–8Scalability for industrial use
Direct Sulfonylation90.899.010Minimal byproducts
Thioglycolic Acid Route87.699.85Versatility for derivatives

Industrial-Scale Process Considerations

Patent data reveal that large-scale synthesis (22.0 kg batches) employs toluene for extraction and methanol/water for crystallization. Key steps include:

  • Reaction Quenching : Adjusting pH to 12–14 with 40% NaOH to precipitate the product.

  • Washing Protocols : Toluene (3 × 70 L) removes organic impurities.

  • Drying Conditions : Spin-drying at 30–35°C for 10 hours ensures residual solvent removal.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation is minimized using stoichiometric benzenesulfonyl chloride (1.0–1.2 eq).

  • Optical Purity : Chiral HPLC-guided recrystallization achieves >99.8% enantiomeric excess.

  • Solvent Recovery : Toluene and methanol are distilled and reused, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide has shown significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism of action may involve interference with bacterial metabolic pathways or direct interaction with bacterial cell structures .

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses, such as metalloproteinases. By binding to these enzymes, it may reduce inflammation and associated symptoms in various conditions.

Anticancer Potential

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide has been evaluated for its anticancer properties, particularly its ability to inhibit pathways involved in cancer progression. In vitro studies have shown that it may induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB-231), highlighting its potential as a therapeutic agent in oncology .

Synthesis and Structure-Activity Relationship

The synthesis of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide typically involves the condensation of 4-amino-benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the aromatic ring can significantly impact its biological activity and selectivity for target enzymes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide against several pathogens using a series of concentrations (6.25 to 100 µg/mL). The results demonstrated a dose-dependent inhibition of bacterial growth, with notable effectiveness against both Gram-positive and Gram-negative strains .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, molecular docking studies were conducted to understand how N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide interacts with inflammatory enzymes. The compound was found to effectively occupy the active sites of these enzymes, thereby inhibiting their activity and reducing inflammatory markers in vitro.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites within the tumor cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antifungal Activity
  • N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) : Exhibited antifungal activity against Candida spp., with activity modulated by the biphenylcarboxamide substituent. The sulfamoyl group enhances solubility, while the bulky biphenyl moiety may improve target binding .
Anticancer Activity
  • 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides : Demonstrated IC₅₀ values of 1.98–9.12 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. The indoline-carbonyl group contributes to π-π stacking interactions with cellular targets .
Anti-Inflammatory and Analgesic Activity
  • Compound A and C : Showed effects comparable to diclofenac and indomethacin in vivo. Docking studies indicated inhibitory interactions with cyclooxygenase (COX) enzymes .

Structural and Physicochemical Comparisons

Hydrogen-Bonding Capacity
  • Compounds 6 and 7 (PPARγ ligands) : Hydrogen bonding scores of 6.11 and 7.42 correlated with PPARγ affinity. Substituents like nitro groups enhanced binding .
Crystallographic and Solubility Profiles
  • N-(4-Methoxyphenyl)benzenesulfonamide : Crystal structure analysis revealed intermolecular hydrogen bonds involving the sulfonamide group and methoxy oxygen .
  • Target Compound : The additional hydroxy group may increase polarity and aqueous solubility compared to methoxy-only analogs, improving bioavailability.

Pharmacological Target Specificity

  • T0901317 (LXR agonist) : Trifluoroethyl substituents confer metabolic stability and high LXR binding affinity (EC₅₀ = 300 nM) .
  • HMC Compounds : Cyclohexyl and pyridyl groups in N-(4-hydroxy-4-methyl-cyclohexyl)benzenesulfonamides showed anti-inflammatory and bone-protective effects via immune modulation .
  • Comparison : The target compound’s hydroxy-methoxyphenyl group may favor interactions with inflammatory targets (e.g., COX) over nuclear receptors like LXRs, depending on substituent electronics.

Data Tables: Key Comparisons

Table 2. Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl)benzenesulfonamide T0901317
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 1 (NH)
LogP (Predicted) ~2.5 ~3.0 ~4.6
Solubility Moderate (polar groups) Low Low

Biological Activity

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial , anti-inflammatory , and anticancer applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound's structure includes:

  • Hydroxyl Group (-OH) : Enhances hydrogen bonding capabilities.
  • Methoxy Group (-OCH₃) : Influences solubility and reactivity.
  • Sulfonamide Group (-SO₂NH₂) : Known for forming stable complexes with metal ions and participating in various biochemical interactions.

These functional groups contribute to the compound's reactivity and potential therapeutic effects.

Antimicrobial Activity

N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide has demonstrated significant antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli2 µg/mL
Klebsiella pneumoniae1 µg/mL

These findings suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. It has been studied for its effects on metalloproteinases, which are crucial in extracellular matrix remodeling and inflammatory responses.

Case Study : In vitro studies showed that N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide significantly reduced the expression of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy through its ability to induce apoptosis in cancer cell lines.

Cell LineApoptosis Induction (%)IC₅₀ (µM)
MDA-MB-231 (breast cancer)22% increase10
A549 (lung cancer)30% increase15

In these studies, N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide was shown to enhance caspase activity, leading to increased apoptosis in treated cells . Molecular docking studies suggest that it binds effectively to enzymes involved in cancer progression, thereby inhibiting tumor growth .

The biological activity of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits metalloproteinases and other enzymes critical for inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at various phases, particularly G1 and G2/M phases .
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its anticancer effects by inducing oxidative stress in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology :

  • Sulfonylation : React 4-hydroxy-2-methoxyaniline with benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH or pyridine) to form the sulfonamide bond. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization from ethanol or methanol to isolate the product. Purity can be confirmed by high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.
  • Key Considerations : Avoid over-substitution by controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–5°C initially, then room temperature) .

Q. How is the crystal structure of N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide determined using X-ray crystallography?

  • Methodology :

  • Data Collection : Grow single crystals via slow evaporation of a saturated solution in methanol. Collect diffraction data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL-2018/3 for structure solution and refinement. Hydrogen-bonding interactions (e.g., N–H⋯O and O–H⋯O) are analyzed using PLATON or Mercury .
  • Validation : Check for R-factor convergence (< 0.05) and validate geometry with CCDC tools .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonamide NH at δ 10.2 ppm) .
  • FT-IR : Identify key functional groups (S=O stretching at ~1150–1300 cm⁻¹, O–H at ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 294.08) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using the B3LYP functional with a 6-311++G(d,p) basis set. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Wavefunction Analysis : Use Multiwfn to compute electron localization function (ELF) and local ionization potential (LIP) for reactivity insights .
  • Solvent Effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments .

Q. How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

  • Methodology :

  • Benchmarking : Compare DFT-predicted NMR chemical shifts (GIAO method) with experimental data. Adjust functionals (e.g., switch to M06-2X for better agreement) .
  • Vibrational Analysis : Assign IR bands using VEDA software to resolve ambiguities in peak assignments .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility affecting experimental spectra .

Q. What strategies are effective in studying hydrogen-bonding interactions in this sulfonamide derivative?

  • Methodology :

  • Crystallographic Studies : Analyze intermolecular interactions (e.g., O–H⋯O) using Hirshfeld surfaces in CrystalExplorer .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting points and polymorphism influenced by H-bond networks .
  • Computational Modeling : Use AIM (Atoms in Molecules) theory in Multiwfn to quantify bond critical points and interaction energies .

Q. How to evaluate the potential biological activity of this compound through in silico methods?

  • Methodology :

  • Molecular Docking : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate poses with MD simulations .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide group, methoxy substituent) using Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME or ProTox-II to predict bioavailability, toxicity, and metabolic stability .

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